2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a structurally complex molecule featuring a fused furochromenyl core linked to a 1,3,4-thiadiazole moiety via an acetamide bridge. Such compounds are often synthesized via nucleophilic acyl substitution or cyclization reactions, with biological activities ranging from antibacterial to enzyme inhibition .
Properties
Molecular Formula |
C19H17N3O5S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-9-7-26-14-6-15-12(4-11(9)14)10(2)13(18(24)27-15)5-16(23)20-19-22-21-17(28-19)8-25-3/h4,6-7H,5,8H2,1-3H3,(H,20,22,23) |
InChI Key |
NBULSGGQDJKJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)COC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of Furochromen Core: The synthesis begins with the cyclization of a suitable precursor to form the furochromen core. This step often involves the use of strong acids or bases as catalysts and requires precise temperature control to ensure the correct formation of the core structure.
Introduction of Thiadiazole Moiety: The thiadiazole moiety is introduced through a nucleophilic substitution reaction. This step typically involves the use of thiadiazole derivatives and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Compound 16 (Naphthofuranyl-Thiadiazole Acetamide)
- Core Structure : Naphtho[2,1-b]furan fused with 1,3,4-thiadiazole.
- Substituents : Phenyl and acetyl groups.
- Synthesis : Refluxing with acetic anhydride (60% yield).
- Bioactivity : Demonstrated antibacterial activity.
- Spectral Data :
- IR: 3,248 cm⁻¹ (NH), 1,664–1,634 cm⁻¹ (C=O).
- $^1$H-NMR: δ 11.78 (NH), aromatic protons at 8.30–7.35 ppm.
- Comparison : The naphthofuranyl group may enhance π-π stacking interactions compared to the target’s furochromenyl system. The phenyl substituent on thiadiazole could reduce solubility relative to the target’s methoxymethyl group.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
- Core Structure : Thiadiazole with trichloroethyl and acetamide groups.
- Substituents : Phenyl and trichloroethyl.
- Synthesis : Cyclization in concentrated sulfuric acid (97.4% yield).
- Spectral Data :
- IR: 3,310 cm⁻¹ (NH), 1,670 cm⁻¹ (C=O).
- $^1$H-NMR: δ 1.91 (CH₃), 7.52–7.94 ppm (aromatic).
- Comparison : The trichloroethyl group introduces significant steric bulk and electron-withdrawing effects, contrasting with the target’s methoxymethyl’s electron-donating nature.
Oxadiazole-Based Analogues
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide
- Core Structure : 1,3,4-Oxadiazole.
- Substituents : Phenyl and chloroacetamide.
- Synthesis : Reflux with chloroacetyl chloride and triethylamine.
- Comparison : Replacing thiadiazole with oxadiazole alters electronic properties (e.g., reduced sulfur-mediated hydrophobicity). The target’s methoxymethyl group may improve solubility over phenyl.
Cephalosporin Derivatives with Thiadiazole Substituents
- Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- Core Structure : β-lactam (cephalosporin) with thiadiazolylthio side chain.
- Comparison: While structurally distinct (β-lactam vs. The target’s lack of a β-lactam ring may reduce susceptibility to β-lactamase resistance.
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency : Compound 4.1’s high yield (97.4%) via sulfuric acid-mediated cyclization suggests robust methodology for thiadiazole derivatives, though harsh conditions may limit applicability .
- Bioactivity Trends : Thiadiazole-acetamides with aromatic systems (e.g., naphthofuran in ) show antibacterial activity, supporting the hypothesis that the target’s furochromenyl-thiadiazole structure may share similar properties.
- Solubility Considerations : The methoxymethyl group on the target’s thiadiazole likely enhances aqueous solubility compared to phenyl or trichloroethyl substituents in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
